molecular formula C9H9B B3112415 1-Bromo-3-methyl-5-vinylbenzene CAS No. 189324-29-6

1-Bromo-3-methyl-5-vinylbenzene

Cat. No.: B3112415
CAS No.: 189324-29-6
M. Wt: 197.07 g/mol
InChI Key: IFLKMNJUWFPMDN-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-5-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom, a methyl group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-vinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Addition: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products Formed:

    Substitution: Products include 3-methyl-5-vinylbenzene derivatives with various substituents.

    Oxidation: Products include 3-methyl-5-vinylbenzaldehyde or 3-methyl-5-vinylbenzoic acid.

    Addition: Products include 3-methyl-5-ethylbenzene or 3-methyl-5-dibromobenzene.

Scientific Research Applications

1-Bromo-3-methyl-5-vinylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of advanced materials, such as polymers and resins.

    Pharmaceuticals: It is investigated for its potential use in drug development and medicinal chemistry.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methyl-5-vinylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The vinyl group can undergo electrophilic addition, where the double bond reacts with an electrophile to form a saturated product.

Comparison with Similar Compounds

  • 1-Bromo-4-methyl-2-vinylbenzene
  • 1-Bromo-2-methyl-4-vinylbenzene
  • 1-Chloro-3-methyl-5-vinylbenzene

Comparison: 1-Bromo-3-methyl-5-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different selectivity in substitution reactions and varying stability in oxidation processes.

Properties

IUPAC Name

1-bromo-3-ethenyl-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-3-8-4-7(2)5-9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLKMNJUWFPMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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